molecular formula C12H20N2O3 B2452885 Tert-butyl N-[2-amino-1-(furan-2-yl)propyl]carbamate CAS No. 1824447-22-4

Tert-butyl N-[2-amino-1-(furan-2-yl)propyl]carbamate

Cat. No. B2452885
M. Wt: 240.303
InChI Key: YNIOSHIJMIWUIR-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-amino-1-(furan-2-yl)propyl]carbamate is a type of carbamate compound . Carbamates are organic compounds derived from carbamic acid and have a functional group that includes a carbonyl (O=C) and an amine (NH2). This compound has a furanyl group, which is a heterocyclic compound that consists of a five-membered aromatic ring and includes an oxygen atom .


Molecular Structure Analysis

The molecular structure of tert-butyl N-[2-amino-1-(furan-2-yl)propyl]carbamate is characterized by the presence of a carbamate group (O=C=ONH2) and a furanyl group . The molecular formula is C9H13NO3, with an average mass of 183.204 Da and a monoisotopic mass of 183.089539 Da .

Scientific Research Applications

Palladium-Catalyzed Three-Component Reactions

Research by Qiu, Wang, & Zhu (2017) demonstrates the compound's utility in palladium-catalyzed three-component reactions, where propargyl carbonates, isocyanides, and alcohols or water are combined. This process yields polysubstituted aminopyrroles and 1,4-dihydro-6H-furo[3,4-b]pyrrol-6-imines, showcasing the compound's role in synthesizing complex heterocycles.

Diels‐Alder Reactions

A study by Padwa, Brodney, & Lynch (2003) highlighted its application in Diels‐Alder reactions, particularly in the preparation and reaction of 2‐Amido substituted furans. This demonstrates the compound's contribution to the synthesis of cyclic and acyclic carbamates through rearrangement and cycloaddition reactions.

Synthesis of Biologically Active Compounds

Zhao et al. (2017) outlined a synthetic method for tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an important intermediate in the production of biologically active compounds like omisertinib (AZD9291). This illustrates the compound's role in the pharmaceutical industry for developing targeted therapies (Zhao, Guo, Lan, & Xu, 2017).

Carbamate Derivatives and Crystal Structure Analysis

Research into carbamate derivatives by Das et al. (2016) and Ober, Marsch, Harms, & Carell (2004) demonstrates the significance of tert-butyl N-[2-amino-1-(furan-2-yl)propyl]carbamate in understanding the interplay of strong and weak hydrogen bonds in crystal structures, thereby aiding in the design of new materials with desired properties.

properties

IUPAC Name

tert-butyl N-[2-amino-1-(furan-2-yl)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-8(13)10(9-6-5-7-16-9)14-11(15)17-12(2,3)4/h5-8,10H,13H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNIOSHIJMIWUIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CO1)NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[2-amino-1-(furan-2-yl)propyl]carbamate

CAS RN

1824447-22-4
Record name tert-butyl N-[2-amino-1-(furan-2-yl)propyl]carbamate
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